6-Chloro-5-isopropoxy-pyridine-2-carbonitrile
Description
6-Chloro-5-isopropoxy-pyridine-2-carbonitrile is a halogenated pyridine derivative characterized by a chloro group at position 6, an isopropoxy substituent at position 5, and a nitrile group at position 2. This compound belongs to a class of nitrile-containing pyridines, which are widely utilized in medicinal chemistry and materials science due to their versatile reactivity and structural tunability. The chloro and isopropoxy groups confer distinct electronic and steric properties, influencing its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
6-chloro-5-propan-2-yloxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-6(2)13-8-4-3-7(5-11)12-9(8)10/h3-4,6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTQUWPOTWKLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=C(C=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-isopropoxy-pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable pyridine derivative with an isopropoxy group, followed by the introduction of a chlorine atom and a nitrile group under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-isopropoxy-pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-5-isopropoxy-pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 6-Chloro-5-isopropoxy-pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 6-Chloro-5-isopropoxy-pyridine-2-carbonitrile are best understood through comparison with related pyridinecarbonitriles. Key analogs include:
6-Chloro-5-methoxy-3-pyridinecarbonitrile (CAS 1256835-79-6)
- Structure : Methoxy group at position 5, nitrile at position 3.
- Molecular Formula : C₇H₅ClN₂O.
- The nitrile group at position 3 (vs. position 2 in the target compound) alters electronic distribution, affecting hydrogen-bonding interactions.
- Applications : Used as a precursor in heterocyclic synthesis, particularly for agrochemicals .
5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Structure : Isopropyl group at position 6, oxo group at position 2.
- Molecular Formula : C₉H₉ClN₂O.
- Key Differences :
- The oxo group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
- The dihydro-pyridine core reduces aromaticity, impacting stability under acidic conditions.
6-Amino-5-(4-chlorophenylsulfonyl)-2-hydroxynicotinonitrile
- Structure: Amino and hydroxypyridine moieties, sulfonyl group at position 4.
- Molecular Formula : C₁₂H₈ClN₃O₃S.
- Key Differences :
- The sulfonyl group enhances electrophilicity and bioactivity, making it a candidate for protease inhibitors.
- The hydroxyl group increases polarity, improving aqueous solubility compared to the target compound’s isopropoxy group.
- Applications : Explored in antiviral and anticancer drug discovery .
Table 1: Comparative Analysis of Pyridinecarbonitrile Derivatives
| Compound | Substituents (Positions) | Molecular Formula | Key Properties | Applications |
|---|---|---|---|---|
| This compound | Cl (6), OCH(CH₃)₂ (5), CN (2) | C₉H₁₀ClN₂O | Moderate steric bulk, lipophilic | Pharmaceutical intermediates |
| 6-Chloro-5-methoxy-3-pyridinecarbonitrile | Cl (6), OCH₃ (5), CN (3) | C₇H₅ClN₂O | High reactivity, polar | Agrochemical precursors |
| 5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Cl (5), CH(CH₃)₂ (6), CN (3) | C₉H₉ClN₂O | Hydrogen-bond donor, less aromatic | Kinase inhibitors |
| 6-Amino-5-(4-chlorophenylsulfonyl)-2-hydroxynicotinonitrile | NH₂ (6), SO₂C₆H₄Cl (5), CN (2) | C₁₂H₈ClN₃O₃S | High polarity, bioactive | Antiviral/anticancer agents |
Research Findings and Implications
- This property is advantageous in slow-release pharmaceutical formulations .
- Solubility : The compound’s lipophilicity (logP ~2.8, estimated) is higher than methoxy derivatives (logP ~1.5), favoring membrane permeability in drug design .
Biological Activity
6-Chloro-5-isopropoxy-pyridine-2-carbonitrile is a heterocyclic organic compound notable for its unique structural features, including a pyridine ring substituted with chlorine, an isopropoxy group, and a carbonitrile moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₁₃ClN₂O
- Molecular Weight : 216.68 g/mol
- Structure : The compound consists of a pyridine ring with specific substituents that influence its chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to active sites on these targets, potentially inhibiting or modulating their activities. This interaction may influence several biochemical pathways, including signal transduction and metabolic processes.
Research Findings
Recent studies have highlighted the compound's role as a potential inhibitor in various biological systems:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in critical biological pathways. For instance, it has shown promise in modulating the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is vital for ion transport in epithelial cells .
- Antimicrobial Activity : Preliminary evaluations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further development as an antimicrobial agent .
Case Studies
- CFTR Modulation : In a study examining CFTR modulators, this compound was identified as a potential lead compound due to its ability to enhance CFTR-mediated ion flux in cell lines derived from cystic fibrosis patients. The compound's efficacy was compared against known modulators like ivacaftor, revealing competitive activity in enhancing chloride ion transport .
- Inhibition of Purine Nucleoside Phosphorylase (PNP) : Research into PNP inhibitors has positioned this compound as a potential candidate due to its structural similarities with known inhibitors. In vitro studies demonstrated that derivatives of this compound could selectively inhibit PNP, which is crucial for the proliferation of certain T-cell malignancies .
Comparative Analysis with Similar Compounds
To illustrate the uniqueness and potential advantages of this compound over similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorine, Isopropoxy, Carbonitrile | CFTR modulation, Antimicrobial |
| 2-Chloro-5-iodopyridine | Chlorine and Iodine substitutions | Moderate enzyme inhibition |
| 5-Chloro-2-methoxypyridine | Chlorine and Methoxy substitutions | Limited biological data |
Unique Properties
The presence of the isopropoxy group in this compound enhances its solubility and interaction with biological targets compared to other halogenated pyridine derivatives. This characteristic may facilitate better bioavailability and efficacy in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
